5-Bromo-2-cyclopropylisoindolin-1-one
Overview
Description
5-Bromo-2-cyclopropylisoindolin-1-one: is a heterocyclic compound that features a bromine atom at the 5-position of the isoindolinone ring and a cyclopropyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclopropylisoindolin-1-one typically involves the bromination of a precursor isoindolinone compound. One common method includes the use of bromine in a solvent mixture of anhydrous dichloromethane and methanol, where methanol acts as a nucleophilic reagent . The reaction conditions often require careful control of temperature and stoichiometry to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-cyclopropylisoindolin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: 5-Bromo-2-cyclopropylisoindolin-1-one is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential biological activities. It serves as a scaffold for the design of new drugs with potential therapeutic effects, such as anticancer or antimicrobial properties .
Industry: The compound’s reactivity and structural features make it valuable in the development of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropylisoindolin-1-one in biological systems involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group contribute to its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
5-Bromo-2-methylisoindolin-1-one: Similar structure but with a methyl group instead of a cyclopropyl group.
5-Chloro-2-cyclopropylisoindolin-1-one: Similar structure but with a chlorine atom instead of a bromine atom.
2-Cyclopropylisoindolin-1-one: Lacks the bromine atom, providing a basis for comparison of the effects of halogen substitution.
Uniqueness: 5-Bromo-2-cyclopropylisoindolin-1-one is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical and biological properties. The bromine atom enhances reactivity in substitution reactions, while the cyclopropyl group influences the compound’s steric and electronic characteristics .
Properties
IUPAC Name |
5-bromo-2-cyclopropyl-3H-isoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c12-8-1-4-10-7(5-8)6-13(11(10)14)9-2-3-9/h1,4-5,9H,2-3,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILDPCIOQCQDJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3=C(C2=O)C=CC(=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864866-56-8 | |
Record name | 5-bromo-2-cyclopropyl-2,3-dihydro-1H-isoindol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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